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Compound Name: D-galactose-5-13C

Cat. No.: B12405886 Get Quote

An Application Note and Protocol for Researchers, Scientists, and Drug Development

Professionals.

Introduction
D-galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes and is

a key component of many glycoconjugates. The use of stable isotope-labeled D-galactose,

particularly D-galactose-5-¹³C, allows researchers to trace its metabolic fate, quantify pathway

fluxes, and assess the activity of enzymes involved in its metabolism. This is particularly

relevant in studying diseases like galactosemia, in monitoring liver function, and in the

development of drugs that may interact with galactose metabolic pathways. Accurate

quantification of ¹³C enrichment is paramount for the successful application of these tracer

studies. This document provides detailed protocols for the quantification of D-galactose-5-¹³C

enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Techniques for Quantifying Isotopic
Enrichment
The primary analytical methods for quantifying the isotopic enrichment of D-galactose are Gas

Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry

(LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers

distinct advantages in terms of sensitivity, specificity, and the type of information provided.
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Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method,

GC-MS is often considered the gold standard for quantifying isotopic enrichment of small

molecules like galactose.[1] It requires chemical derivatization to make the sugar volatile, but

this process can be optimized for high reproducibility.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of

analyzing non-volatile compounds in their native state, reducing sample preparation

complexity.[4] Techniques like Liquid Chromatography/Isotope Ratio Mass Spectrometry

(LC/IRMS) provide high-precision isotope ratio measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive

technique that can identify and quantify ¹³C-labeled metabolites simultaneously. It uniquely

allows for the determination of the specific position of the ¹³C label within a molecule,

providing deep insights into metabolic pathways.

Data Presentation: Performance of Analytical
Methods
The following tables summarize the quantitative performance characteristics of commonly used

methods for D-galactose isotopic enrichment analysis.

Table 1: GC-MS Method Performance for D-Galactose Analysis in Plasma

Parameter Value Reference

Linearity Range 0.1 - 5.0 µmol/L

Limit of Quantification (LOQ) < 0.02 µmol/L

Within-run CV < 15%

Between-run CV < 15%

Derivative Used Aldononitrile pentaacetate

| Ionization Mode | Positive Chemical Ionization (PCI) | |

Table 2: GC-MS Method Performance for Galactose-1-Phosphate Analysis in Erythrocytes
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Parameter Value Reference

Linearity Range 0 - 600 µmol/L

Limit of Quantification (LOQ) 0.01 µmol/L

Within-run CV < 15%

Between-run CV < 15%

| Analytical Principle | Enzymatic conversion to galactose, then GC-MS | |

Experimental Protocols
Protocol 1: Quantification of D-galactose-¹³C Enrichment
in Plasma using GC-MS
This protocol is adapted from established methods for stable-isotope dilution analysis of D-

galactose in human plasma. It involves enzymatic removal of glucose, derivatization, and

analysis by GC-MS.

1. Materials and Reagents:

Plasma samples

D-[U-¹³C₆]galactose (internal standard)

Glucose Oxidase (from Aspergillus niger)

Ion-exchange resin (e.g., AG 1-X8 and AG 50W-X8)

Pyridine, Hydroxylamine hydrochloride, Acetic anhydride

Ethyl acetate

Ultrapure water

2. Sample Preparation:
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Thaw plasma samples on ice.

To 100 µL of plasma, add a known amount of internal standard (e.g., D-[U-¹³C₆]galactose).

Glucose Removal: Add 20 units of glucose oxidase and incubate at 37°C for 60 minutes to

enzymatically remove the high-abundance glucose, which can interfere with the analysis.

Deproteinization: Add 400 µL of ice-cold ethanol to precipitate proteins. Centrifuge at 10,000

x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

Purification: Reconstitute the dried extract in water and pass it through a mixed-bed ion-

exchange column to remove charged interfering species. Elute with water and collect the

eluate.

Freeze-dry the purified eluate.

3. Derivatization (Aldononitrile Pentaacetate):

To the dried sample, add 50 µL of a derivatization solution containing hydroxylamine

hydrochloride in pyridine.

Heat the mixture at 90°C for 30 minutes to form the oxime.

Cool the sample, then add 100 µL of acetic anhydride.

Heat at 90°C for an additional 60 minutes to complete the acetylation.

Evaporate the reagents under nitrogen and reconstitute the derivative in 100 µL of ethyl

acetate for injection.

4. GC-MS Analysis:

Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-17).

Injector: Splitless mode, 250°C.
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Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to

280°C for 2 min.

Mass Spectrometer: Use positive chemical ionization (PCI) with methane as the reactant

gas.

Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the [MH-60]⁺ ions. For the

aldononitrile pentaacetate derivative, the relevant m/z values are:

m/z 328 for unlabeled (¹²C) galactose

m/z 329 for singly labeled ([1-¹³C] or natural abundance) galactose

m/z 333 for D-galactose-5-¹³C

m/z 334 for the uniformly labeled ([U-¹³C₆]) internal standard

5. Data Analysis:

Calculate the peak area ratios of the ¹³C-labeled galactose (m/z 333) to the unlabeled

galactose (m/z 328) and the internal standard (m/z 334).

Isotopic enrichment (Mole Percent Excess, MPE) is calculated by correcting for the natural

abundance of ¹³C.

Protocol 2: Tracing D-galactose-¹³C Metabolism in Cells
using NMR Spectroscopy
This protocol is designed to identify and quantify the downstream metabolites of D-galactose-5-

¹³C in cell culture experiments, based on methods used for studying galactose metabolism in

lymphoblasts.

1. Materials and Reagents:

Cultured cells (e.g., lymphoblasts, hepatocytes)

Culture medium (e.g., RPMI-1640)
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D-galactose-5-¹³C

Perchloric acid (PCA)

Potassium hydroxide (KOH)

Deuterium oxide (D₂O) for NMR lock

2. Cell Culture and Labeling:

Culture cells to the desired density.

Replace the standard medium with a medium containing a known concentration of D-

galactose-5-¹³C (e.g., 1 mM).

Incubate the cells for a defined period (e.g., 2.5 and 5 hours) to allow for the uptake and

metabolism of the labeled galactose.

3. Metabolite Extraction:

Harvest the cells by centrifugation.

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular

label.

Lyse the cells and precipitate macromolecules by adding 1 mL of ice-cold 6% perchloric acid.

Vortex and incubate on ice for 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitate.

Transfer the supernatant (containing the soluble metabolites) to a new tube.

Neutralize the extract by adding 5 M potassium hydroxide (KOH) dropwise until the pH

reaches ~7.0. The potassium perchlorate will precipitate.

Centrifuge to remove the KClO₄ precipitate.

Lyophilize the supernatant to dryness.
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4. NMR Analysis:

Reconstitute the dried metabolite extract in 600 µL of D₂O.

Transfer the sample to a 5 mm NMR tube.

Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Use a pulse program with proton decoupling to enhance signal-to-noise and simplify the

spectra.

Acquire spectra over a sufficient number of scans to detect labeled metabolites, which may

be in low abundance.

5. Data Analysis:

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

Identify the resonances corresponding to D-galactose-5-¹³C and its downstream metabolites

(e.g., galactose-1-phosphate, UDP-galactose, UDP-glucose, lactate, and ribose moieties in

nucleotides) by comparing chemical shifts to standards and literature values.

Quantify the relative abundance of each metabolite by integrating the area of its

characteristic ¹³C peak. The enrichment at specific carbon positions can be determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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